molecular formula C23H20N2O4 B2385130 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide CAS No. 922029-05-8

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2385130
CAS No.: 922029-05-8
M. Wt: 388.423
InChI Key: YMLSROBIVTVCNU-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

A study by Kumar, Ila, and Junjappa (2007) demonstrates the use of dibenzoxepin derivatives as a three carbon synthon for regiospecific annulation, leading to the efficient synthesis of heterocycles such as pyrazoles, isoxazoles, and thiophenes. This research highlights the versatility of dibenzoxepin derivatives in constructing complex molecular frameworks, which could have implications for the development of new chemical entities with potential therapeutic applications (Kumar, Ila, & Junjappa, 2007).

Pharmacological Research

Research into dibenzoxepin derivatives has also been directed towards exploring their potential pharmacological properties. A significant study by Ohshima et al. (1992) synthesized 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, demonstrating their potent oral activity as antiallergic agents. This study provides insight into the structural requirements for enhanced antiallergic activities within the dibenzoxepin class, highlighting the importance of the dibenzoxepin ring system, a terminal carboxyl moiety, and specific side chain substitutions for optimal activity (Ohshima et al., 1992).

Molecular Docking and Drug Design

Further advancing the field of medicinal chemistry, Naporra et al. (2016) synthesized oxazepine and related oxepine derivatives, characterizing their pharmacology at histamine receptors and selected aminergic GPCRs. Their work reveals the influence of the chlorine substitution pattern on receptor affinity and specificity, contributing to the design of receptor-selective ligands. This research underscores the utility of dibenzoxepin derivatives in the rational design of new therapeutic agents, with a particular focus on targeting histamine and serotonin receptors (Naporra et al., 2016).

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-15-7-3-5-9-19(15)28-14-22(26)24-16-11-12-20-17(13-16)23(27)25(2)18-8-4-6-10-21(18)29-20/h3-13H,14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLSROBIVTVCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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